Azanium;iron(2+);sulfate;hexahydrate

Description

Historical Trajectories and Scientific Nomenclature in Inorganic Chemistry

The compound is named after the German chemist Karl Friedrich Mohr (1806–1879), who made significant contributions to the methodology of titration in the 19th century. wikipedia.orggeeksforgeeks.orgunacademy.com His work established the salt as a reliable and stable source of ferrous ions, a legacy that continues in modern analytical chemistry. wikipedia.org The common name "Mohr's salt" is a direct tribute to his pioneering efforts. geeksforgeeks.orgtestbook.com

In systematic nomenclature, the compound is referred to by several names, reflecting different conventions. The IUPAC name is diazanium;iron(2+);disulfate;hexahydrate. nih.gov However, it is more frequently identified as ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate or ferrous ammonium sulfate hexahydrate. vedantu.comgeeksforgeeks.orgflinnsci.com These names explicitly denote the constituent ions: ammonium (NH₄⁺), iron in its +2 oxidation state (ferrous), and sulfate (SO₄²⁻), along with its hydration state. geeksforgeeks.org The compound is classified as a double salt because it contains two distinct cations crystallized in the same ionic lattice. wikipedia.orgdbpedia.org Its mineral form is known as mohrite. wikipedia.orgaakash.ac.in

Foundational Role as a Reference Material in Analytical and Physical Chemistry

The primary significance of azanium;iron(2+);sulfate;hexahydrate in contemporary research lies in its role as a primary standard in analytical chemistry. vedantu.comgeeksforgeeks.orgdu.ac.in A primary standard is a substance that is so pure that the mass of the substance can be used to calculate the number of moles directly. Mohr's salt is considered an excellent primary standard because it is a non-hygroscopic crystalline solid, meaning it does not readily absorb moisture from the air, and it is resistant to oxidation. vedantu.com This stability ensures that its weight remains constant, allowing for the preparation of standard solutions with precisely known concentrations. vedantu.comdu.ac.in

Its most prominent application is in redox titrations, particularly for standardizing solutions of oxidizing agents like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). vedantu.comaakash.ac.inbyjus.com In these titrations, the ferrous ion (Fe²⁺) from Mohr's salt acts as a reducing agent, being oxidized to the ferric ion (Fe³⁺). aakash.ac.indu.ac.in The stability of solid Mohr's salt against air oxidation is a significant advantage over other iron(II) salts, such as iron(II) sulfate, which are more susceptible to forming iron(III) impurities. wikipedia.orgscbt.com The presence of ammonium ions makes solutions of Mohr's salt slightly acidic, which further slows the oxidation of Fe²⁺ to Fe³⁺. wikipedia.orglaboratoriumdiscounter.nl To prevent hydrolysis and oxidation, dilute sulfuric acid is commonly added when preparing its aqueous solutions. aakash.ac.inquora.com

Beyond titrimetry, it is used to prepare Fe(II) standard solutions for colorimetric measurements and as a calibration standard in magnetic measurements. assignmentpoint.comchemicalbook.com It is also utilized in the Fricke's dosimeter for measuring high doses of gamma radiation. unacademy.comaakash.ac.inaakash.ac.in

| Property | Value | Source Index |

|---|---|---|

| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | geeksforgeeks.orgflinnsci.com |

| Molar Mass | 392.14 g/mol | scbt.comchemicalbook.comamericanelements.com |

| Appearance | Pale green or blue-green crystalline solid | flinnsci.comchemicalbook.comchemicalbook.com |

| Density | 1.865 g/cm³ | assignmentpoint.comflinnsci.com |

| Melting Point | Decomposes at 100-110 °C | flinnsci.comchemicalbook.comscribd.com |

| Solubility in Water | Soluble (approx. 269 g/L at 20°C) | flinnsci.comscribd.com |

| Solubility in Alcohol | Insoluble | flinnsci.com |

| Crystal System | Monoclinic | wikipedia.orggeeksforgeeks.orgunacademy.com |

Classification within the Tutton's Salts Family

This compound is a prominent member of a group of double sulfates known as Tutton's salts or Schönites. wikipedia.orgassignmentpoint.comwikipedia.org Tutton's salts are a family of isomorphous compounds with the general formula M₂'M''(XO₄)₂·6H₂O, where M' is a monovalent cation (like ammonium, potassium, or rubidium) and M'' is a divalent metal cation (such as iron(II), magnesium, nickel, or copper), and X is typically sulfur. wikipedia.orgnih.govwikiwand.com

These compounds all crystallize in the monoclinic system with the space group P2₁/a. wikipedia.orgnih.gov The crystal structure of Tutton's salts is characterized by isolated [M''(H₂O)₆]²⁺ octahedra. wikipedia.orgnih.gov These octahedra and the tetrahedral sulfate anions are linked together by a network of hydrogen bonds involving the water molecules. wikipedia.orgunacademy.comnih.gov The monovalent M' cations are situated in the cavities within this hydrogen-bonded framework. nih.gov This robust and well-defined crystal structure is responsible for the stability and high purity of Tutton's salts, making them reliable reagents and standards in various scientific applications. wikipedia.orgwikiwand.com The study of Tutton's salts, with Mohr's salt as a prime example, has been historically important for understanding crystallography and the properties of hydrated double salts. wikipedia.orgwikiwand.com

| Parameter | Value | Source Index |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.orgunacademy.com |

| Space Group | P2₁/a | wikipedia.orgnih.gov |

| Coordination Geometry of Fe²⁺ | Octahedral ([Fe(H₂O)₆]²⁺) | wikipedia.orgassignmentpoint.com |

| Key Structural Features | Hydrogen bonding network linking [Fe(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ cations | wikipedia.orgunacademy.comnih.gov |

Table of Compound Names

| Systematic Name | Common Name(s) | Chemical Formula |

| This compound | Ammonium iron(II) sulfate hexahydrate, Ferrous ammonium sulfate hexahydrate, Mohr's salt | (NH₄)₂Fe(SO₄)₂·6H₂O |

| Potassium Permanganate | KMnO₄ | |

| Potassium Dichromate | K₂Cr₂O₇ | |

| Iron(II) Sulfate | Ferrous sulfate | FeSO₄ |

| Sulfuric Acid | H₂SO₄ |

Structure

2D Structure

Properties

Molecular Formula |

FeH16NO10S+ |

|---|---|

Molecular Weight |

278.04 g/mol |

IUPAC Name |

azanium;iron(2+);sulfate;hexahydrate |

InChI |

InChI=1S/Fe.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |

InChI Key |

ZBFZBSPHMMXVMQ-UHFFFAOYSA-M |

Canonical SMILES |

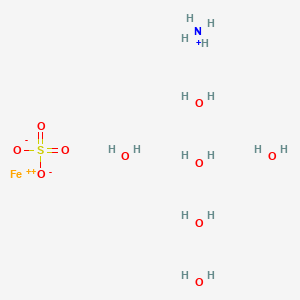

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthesis Methodologies and Crystallization Science of Ammonium Iron Ii Sulfate Hexahydrate

Controlled Crystallization Techniques

The formation of well-defined and pure crystals of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate is paramount for its applications. Controlled crystallization techniques are employed to manipulate the nucleation and growth processes, thereby dictating the final crystal size, shape, and quality.

Common laboratory and industrial methods for the crystallization of this salt include:

Slow Cooling: This is a widely used technique where a saturated solution of the salt at an elevated temperature is gradually cooled. byjus.com As the temperature decreases, the solubility of the salt diminishes, leading to a state of supersaturation and subsequent crystal formation. mdpi.com A slow and undisturbed cooling process is crucial for obtaining larger and more well-defined crystals. byjus.com Rapid cooling, in contrast, tends to produce a larger number of smaller crystals. mdpi.com

Solvent Evaporation: In this method, the solvent (typically water) is slowly evaporated from a saturated solution at a constant temperature. stuba.sk This increases the concentration of the solute, leading to supersaturation and crystallization. This technique is particularly useful for substances whose solubility does not change significantly with temperature.

Seeding: To achieve better control over the crystallization process, "seeding" can be employed. This involves introducing small, high-quality crystals of the desired substance into a slightly supersaturated solution. byjus.com These seed crystals act as nucleation sites, promoting the growth of larger, more uniform crystals and preventing spontaneous, uncontrolled nucleation. whiterose.ac.uk Research on ammonium sulfate crystallization has shown that the characteristics of the seed crystals, such as their size and surface properties, can significantly influence the final product. ntnu.no

The choice of crystallization technique depends on the desired crystal characteristics and the specific solubility properties of the salt. Often, a combination of these methods is used to optimize the crystallization process.

Factors Influencing Crystal Growth and Morphology

The growth and final morphology of ammonium iron(II) sulfate hexahydrate crystals are influenced by a multitude of interconnected factors. Understanding and controlling these variables are essential for producing crystals with desired specifications.

Key Influencing Factors:

| Factor | Effect on Crystal Growth and Morphology |

| Supersaturation | As the primary driving force for crystallization, the level of supersaturation significantly impacts both nucleation and growth rates. mdpi.com Higher supersaturation levels generally lead to faster nucleation and the formation of smaller crystals. nih.gov Controlling the rate at which supersaturation is generated is a key aspect of producing larger, higher-quality crystals. |

| Temperature | Temperature affects the solubility of the salt and, consequently, the level of supersaturation. For ammonium iron(II) sulfate hexahydrate, solubility increases with temperature. Therefore, a controlled decrease in temperature is a common method to induce crystallization. The rate of temperature change can influence the crystal size distribution. |

| pH of the Solution | The pH of the crystallization medium plays a critical role. The synthesis of ammonium iron(II) sulfate hexahydrate is typically carried out in a slightly acidic solution, often by adding a small amount of sulfuric acid. aakash.ac.invedantu.com This is crucial to prevent the hydrolysis of the iron(II) ions, which would otherwise precipitate as iron(II) hydroxide (B78521) and to suppress the oxidation of Fe²⁺ to Fe³⁺. aakash.ac.in |

| Presence of Impurities | Impurities can have a profound effect on crystal growth and morphology. Even small amounts of foreign ions or molecules can alter the crystal habit by selectively adsorbing onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. crystalls.info For instance, an excess of either iron(II) sulfate or ammonium sulfate can influence the crystal shape. crystalls.info |

| Stirring/Agitation | Agitation of the solution influences the mass transfer of solute molecules to the crystal surface and can also affect the nucleation rate. Proper stirring can lead to more uniform crystal growth by maintaining a consistent level of supersaturation throughout the solution. |

The interplay of these factors determines the final crystal size distribution, shape (morphology), and purity. For example, slow cooling of a solution with a controlled level of supersaturation and appropriate pH is generally favored for growing large, well-formed octahedral crystals of ammonium iron(II) sulfate hexahydrate. byjus.comaakash.ac.in

Green Chemistry Approaches in Synthetic Pathways

In recent years, there has been a growing emphasis on developing environmentally benign methods for chemical synthesis. For ammonium iron(II) sulfate hexahydrate, several green chemistry approaches have been explored, focusing on the use of waste materials as starting reagents.

One notable green synthetic route involves the utilization of scrap iron . This approach not only provides a useful product from a waste material but also aligns with the principles of atom economy and waste minimization. The general procedure involves dissolving the scrap iron in dilute sulfuric acid to produce a solution of iron(II) sulfate. After filtration to remove any unreacted iron and impurities, an equimolar amount of ammonium sulfate is added, followed by crystallization. A detailed procedure includes cleaning the scrap iron with a sodium carbonate solution to remove grease and oil before the reaction with sulfuric acid. guidechem.com

Another significant green approach is the synthesis from industrial waste streams , such as spent pickle liquor from the steel industry. google.com This waste product is a solution of iron(II) sulfate and residual sulfuric acid. By reacting this liquor with a source of ammonia, it is possible to synthesize ammonium iron(II) sulfate, thereby treating a hazardous waste stream and converting it into a valuable chemical. google.com Similarly, waste from a Kipp's apparatus, which can contain ferrous sulfate, has been successfully used as a starting material for the synthesis of Mohr's salt, demonstrating a practical application of recycling laboratory waste.

These green synthetic pathways offer several advantages over traditional methods that rely on virgin raw materials. They contribute to a circular economy by upcycling waste materials, reduce the environmental impact associated with waste disposal, and can be more economically viable.

Structural Elucidation and Solid State Characteristics of Mohr S Salt

Advanced Crystallographic Investigations

Modern crystallographic techniques, particularly single-crystal X-ray diffraction, have provided a comprehensive understanding of the atomic arrangement in Mohr's salt.

Mohr's salt crystallizes in the monoclinic system, a classification indicating that the crystal has three unequal axes with one oblique angle. unacademy.comaakash.ac.inbyjus.comvedantu.comwikipedia.org This crystal system is a common feature among a series of isomorphous double sulfates known as Tutton's salts. unacademy.comwikipedia.org Detailed X-ray diffraction studies have determined the precise unit cell parameters for ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate.

| Parameter | Value |

| a | 6.23 Å |

| b | 12.65 Å |

| c | 9.27 Å |

| β | 106.9° |

| Space Group | P2₁/a |

This interactive table provides the lattice parameters that define the monoclinic unit cell of Mohr's salt.

At the heart of the Mohr's salt structure lies the iron(II) cation, which is coordinated by six water molecules to form a distinct octahedral complex, [Fe(H₂O)₆]²⁺. unacademy.comaakash.ac.ingeeksforgeeks.org This coordination results in a regular octahedral geometry around the central iron atom. The water molecules act as ligands, donating lone pairs of electrons from their oxygen atoms to the Fe²⁺ ion. unacademy.comaakash.ac.in Crystallographic data have enabled the precise measurement of the iron-oxygen bond lengths and the angles between these bonds within the octahedron, confirming its high degree of symmetry.

| Bond/Angle | Average Value |

| Fe-O Bond Length | ~2.14 Å |

| O-Fe-O Angle | ~90° |

This interactive table summarizes the key geometric parameters of the [Fe(H₂O)₆]²⁺ octahedron in Mohr's salt.

An extensive and intricate network of hydrogen bonds is a defining feature of the crystal structure of Mohr's salt, contributing significantly to its stability. unacademy.comwikipedia.org These bonds form between the hydrogen atoms of the coordinated water molecules and the ammonium ions, and the oxygen atoms of the sulfate ions. unacademy.com The ammonium ions also act as hydrogen bond donors to the sulfate oxygens. Neutron diffraction studies, which are particularly sensitive to the positions of hydrogen atoms, have been instrumental in accurately mapping out these interactions. ias.ac.inmdpi.comstfc.ac.uknih.govnih.gov This technique provides precise donor-acceptor distances, which are crucial for a complete description of the hydrogen bonding scheme.

| Donor | Acceptor | Approximate Distance (Å) |

| O-H (from H₂O) | O (from SO₄²⁻) | 2.7 - 2.9 |

| N-H (from NH₄⁺) | O (from SO₄²⁻) | 2.8 - 3.0 |

This interactive table provides typical ranges for the hydrogen bond lengths observed in the crystal lattice of Mohr's salt.

Time-Resolved Crystallography for Metal Ion Binding Dynamics

While conventional crystallography provides a static picture of the crystal structure, time-resolved crystallography offers a means to study the dynamic processes, such as the binding and dissociation of ligands to a metal center. wikipedia.orgox.ac.ukrruff.info This pump-probe technique involves initiating a reaction within the crystal, often with a laser pulse, and then collecting diffraction data at very short time intervals to create a "molecular movie" of the process. wikipedia.orgnih.gov

For a compound like Mohr's salt, time-resolved techniques could potentially be used to study the dynamics of water exchange around the iron(II) ion or to observe the subtle structural changes that occur during redox reactions. For instance, studies on other iron complexes have utilized femtosecond resolution to track the changes in metal-ligand bond lengths following photo-induced electron transfer. dntb.gov.ua These advanced methods provide invaluable insights into the transient intermediate states that govern reaction pathways. ox.ac.ukrruff.info

X-ray Diffraction Applications in Phase Composition Analysis

X-ray diffraction (XRD) is a powerful tool not only for determining crystal structures but also for the quantitative phase analysis of crystalline mixtures. crystalimpact.comcrystalls.info The Rietveld refinement method is a particularly robust technique used for this purpose. geeksforgeeks.orgcrystalimpact.com By analyzing the complete diffraction pattern, it is possible to determine the relative amounts of different crystalline phases in a sample. geeksforgeeks.orgcrystalimpact.com

In the context of Mohr's salt, XRD can be used to assess the purity of a sample by detecting the presence of any crystalline impurities, such as unreacted ferrous sulfate or ammonium sulfate. Furthermore, since Mohr's salt is a hydrated compound, XRD can be employed to study dehydration processes. By collecting diffraction patterns at different temperatures, one can monitor the transformation of the hexahydrate form to lower hydrates or the anhydrous salt, and quantify the composition of the resulting phases. acs.org This is crucial for understanding the thermal stability and storage requirements of the compound.

Spectroscopic Characterization and Electronic Structure of Azanium;iron 2+ ;sulfate;hexahydrate

Mössbauer Spectroscopy Studies of Iron(II) Valence and Spin States

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, such as ⁵⁷Fe. It provides precise information about the oxidation (valence) state, spin state, and site symmetry of the iron atom by measuring the hyperfine interactions between the nucleus and its surrounding electrons. For azanium;iron(2+);sulfate (B86663);hexahydrate, Mössbauer spectroscopy is instrumental in unequivocally confirming the presence of iron in the +2 oxidation state and a high-spin electronic configuration.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the nucleus and is, therefore, highly indicative of the oxidation state. For high-spin Fe(II) compounds, isomer shifts are typically found in the range of +0.6 to +1.7 mm/s (relative to iron metal at room temperature).

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a deviation from cubic symmetry in the electron charge distribution and/or the ligand arrangement. In the case of azanium;iron(2+);sulfate;hexahydrate, the iron is present as the [Fe(H₂O)₆]²⁺ complex, which has an octahedral geometry. wikipedia.org Although nominally octahedral, slight distortions from perfect cubic symmetry, along with contributions from the sixth 3d electron outside the half-filled shell, result in a significant EFG and a large quadrupole splitting. This large splitting is a characteristic feature of high-spin Fe(II) in a non-cubic environment.

Research on single crystals of ferrous ammonium (B1175870) sulfate has been conducted to investigate the electric-field gradient tensor at the Fe²⁺ ion, providing detailed insight into the electronic structure and local symmetry. researchgate.net

| Parameter | Typical Value (mm/s) | Information Provided |

| Isomer Shift (δ) | ~1.2 - 1.4 | Confirms the Fe(II) oxidation state due to characteristic s-electron density at the nucleus. |

| Quadrupole Splitting (ΔE_Q) | ~3.0 - 3.6 | Indicates a high-spin (S=2) state and a distorted octahedral environment for the Fe(II) ion. |

Note: Values are typical for high-spin Fe(II) in octahedral coordination and are relative to iron metal at room temperature.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the vibrational modes of a compound's constituent functional groups. nih.gov For this compound, the spectra are a superposition of the vibrations from the ammonium cation (NH₄⁺), the sulfate anion (SO₄²⁻), and the coordinated water molecules of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺.

The sulfate ion, belonging to the T_d point group in its free state, has four fundamental vibrational modes: ν₁, ν₂, ν₃, and ν₄. The symmetric stretch (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum, while the asymmetric stretch (ν₃) gives rise to a very strong absorption in the IR spectrum. researchgate.net The ammonium ion, also with T_d symmetry, exhibits its own characteristic stretching and bending modes. The water molecules in the [Fe(H₂O)₆]²⁺ complex show stretching, bending, and librational (rocking, wagging, twisting) modes. The coordination to the iron(II) ion and hydrogen bonding within the crystal lattice can cause shifts in band positions and the appearance of bands that might be inactive in the free ions. researchgate.net

The combined use of IR and Raman spectroscopy is crucial as some vibrational modes may be strong in one technique and weak or forbidden in the other, providing a more complete picture of the compound's structure. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Technique(s) |

| ~3400 - 3000 | ν(O-H) of H₂O and ν(N-H) of NH₄⁺ | IR, Raman |

| ~1675 - 1640 | δ(H-O-H) bending of H₂O | IR |

| ~1465 - 1428 | ν₄(F₂) bending of NH₄⁺ | IR, Raman |

| ~1140 - 1070 | ν₃(F₂) asymmetric stretching of SO₄²⁻ | IR |

| ~980 | ν₁(A₁) symmetric stretching of SO₄²⁻ | Raman |

| ~800 - 680 | H₂O librational modes (wagging, rocking) | IR |

| ~620 | ν₄(F₂) bending of SO₄²⁻ | IR, Raman |

| ~450 | ν₂(E) bending of SO₄²⁻ | Raman |

| ~440 - 400 | ν(Fe-O) stretching of [Fe(H₂O)₆]²⁺ | IR, Raman |

Note: These are approximate band positions. Actual values can vary due to crystal lattice effects and hydrogen bonding.

Advanced Electron Paramagnetic Resonance (EPR) Investigations

Electron Paramagnetic Resonance (EPR) is a technique that detects species with unpaired electrons. The Fe(II) ion in this compound has a 3d⁶ electron configuration. In a high-spin octahedral environment, it possesses four unpaired electrons, resulting in a total electron spin state of S=2.

However, high-spin Fe(II) is an integer spin, non-Kramers ion. nationalmaglab.org Such ions are often termed "EPR-silent" when using conventional EPR spectrometers (e.g., X-band, ~9.5 GHz). researchgate.netethz.ch This silence is due to a phenomenon called zero-field splitting (ZFS), where the five spin sublevels (Mₛ = -2, -1, 0, +1, +2) are already separated in energy even in the absence of an external magnetic field. For high-spin Fe(II), this splitting is typically much larger than the microwave energy provided by standard EPR instruments, preventing the observation of resonance transitions. acs.org

To overcome this limitation, advanced techniques are required, specifically high-frequency and high-field EPR (HFEPR). researchgate.netacs.org HFEPR employs much higher microwave frequencies (up to ~700 GHz) and magnetic fields (up to 25 T), providing sufficient energy to bridge the large ZFS gaps in high-spin Fe(II) systems.

A study utilizing HFEPR and a related technique, frequency-domain magnetic resonance spectroscopy (FDMRS), was successfully performed on (NH₄)₂Fe(H₂O)₆₂, the compound of interest. researchgate.net This advanced investigation allowed for the direct observation of EPR transitions and the precise determination of the spin Hamiltonian parameters that describe the electronic structure of the [Fe(H₂O)₆]²⁺ ion within the crystal. researchgate.net

| Parameter | Value | Description |

| Spin State (S) | 2 | Consistent with high-spin Fe(II) (3d⁶). |

| Axial ZFS (D) | 14.94(2) cm⁻¹ | Describes the primary energy separation between spin sublevels along the principal magnetic axis. researchgate.net |

| Rhombic ZFS (E) | 3.778(2) cm⁻¹ | Describes the splitting of sublevels due to asymmetry in the plane perpendicular to the principal axis. researchgate.net |

These parameters, obtained through advanced EPR methods, provide a detailed picture of the electronic ground state of the high-spin Fe(II) ion, which is inaccessible to conventional EPR spectroscopy. researchgate.net

Table of Compound Names

| Systematic Name | Common/Other Names |

| This compound | Ammonium iron(II) sulfate hexahydrate, Ferrous ammonium sulfate hexahydrate, Mohr's salt |

| Iron(II) sulfate | Ferrous sulfate |

| Ammonium sulfate | - |

Magnetic Properties and Phenomena of Ferrous Ammonium Sulfate Hexahydrate

Paramagnetic and Diamagnetic Susceptibility Research

Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate is a paramagnetic substance, meaning it is weakly attracted to an external magnetic field. This property arises from the presence of the ferrous ion (Fe²⁺), which has unpaired electrons in its d-orbitals. The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For paramagnetic materials, the susceptibility is positive.

Research into the magnetic susceptibility of ferrous ammonium sulfate hexahydrate has revealed its dependence on temperature. At higher temperatures, the thermal energy is sufficient to randomize the alignment of the magnetic moments of the Fe²⁺ ions with an external field, leading to a lower susceptibility. As the temperature decreases, the magnetic moments can more easily align with the field, resulting in an increase in paramagnetic susceptibility. This behavior is generally described by the Curie-Weiss law.

However, at very low temperatures, the magnetic behavior of ferrous ammonium sulfate hexahydrate deviates from this simple relationship. Studies have been conducted at liquid helium temperatures to explore these low-temperature phenomena.

Table 1: Magnetic Susceptibility of Ferrous Ammonium Sulfate Hexahydrate at Low Temperatures

| Temperature (K) | Magnetic Susceptibility (emu/g) |

| 4.2 | (1.45 ± 0.05) × 10⁻³ |

| < 2 | (1.85 ± 0.05) × 10⁻³ |

This table presents selected low-temperature magnetic susceptibility data for ferrous ammonium sulfate hexahydrate. researchgate.netresearchgate.net

Methodologies for Magnetic Susceptibility Measurement

A variety of experimental techniques have been developed to measure the magnetic susceptibility of materials like ferrous ammonium sulfate hexahydrate. These methods can be broadly categorized based on the principles they employ.

One of the classical and widely used techniques is the Gouy method . This method involves suspending a cylindrical sample in a magnetic field such that one end is in a region of high field strength and the other is in a region of low field strength. The apparent change in the mass of the sample due to the magnetic force is measured using a balance, and from this, the magnetic susceptibility can be calculated.

The Faraday method is another force-based technique that offers high sensitivity. In this method, a small sample is placed in a non-uniform magnetic field where the product of the field and its gradient is constant. The force experienced by the sample is directly proportional to its magnetic susceptibility. This force is measured, typically with a sensitive microbalance. The Faraday method is particularly suitable for small sample sizes and for studying single crystals.

A variation of the force method is the vibrating-sample magnetometer (VSM) . In a VSM, the sample is vibrated at a constant frequency in a uniform magnetic field. This vibration induces an electrical signal in a set of pickup coils, and the magnitude of this signal is proportional to the magnetic moment of the sample. VSMs are versatile and can be used to measure a wide range of magnetic properties.

For extremely sensitive measurements, especially at low temperatures, the Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice. SQUIDs are the most sensitive detectors of magnetic flux currently available and can measure minuscule changes in the magnetic moment of a sample.

The ballistic mutual inductance bridge method is an induction-based technique that has also been employed to measure the magnetic susceptibility of ferrous ammonium sulfate hexahydrate at low temperatures. researchgate.netresearchgate.net This method relies on measuring the change in the mutual inductance of a pair of coils when the sample is introduced into one of them.

Low-Temperature Magnetic Behavior and Anisotropy Studies

At very low temperatures, the magnetic properties of ferrous ammonium sulfate hexahydrate become particularly interesting and complex. The interactions between the Fe²⁺ ions, which are negligible at higher temperatures, start to play a more significant role.

One of the key phenomena observed at low temperatures is magnetic anisotropy . This refers to the directional dependence of the material's magnetic properties. In a single crystal of ferrous ammonium sulfate hexahydrate, the magnetic susceptibility can be different when measured along different crystallographic axes. This anisotropy arises from the influence of the crystal lattice on the electronic orbitals of the Fe²⁺ ions, an effect known as the crystalline electric field.

The magnetic anisotropy of a crystal is described by its principal magnetic susceptibilities, often denoted as K₁, K₂, and K₃, which correspond to the susceptibilities along the three principal magnetic axes of the crystal. The orientation of these magnetic axes relative to the crystallographic axes can also change with temperature.

Studies on single crystals of ferrous ammonium sulfate hexahydrate have focused on determining these principal susceptibilities and their temperature dependence. This information is crucial for understanding the electronic ground state of the Fe²⁺ ion and the nature of the crystal field. Theoretical models have been developed to explain the observed magnetic anisotropy, taking into account factors such as the spin-orbit coupling of the Fe²⁺ ion.

Research has shown that below 2 K, the magnetic susceptibility of ferrous ammonium sulfate hexahydrate becomes constant. researchgate.netresearchgate.net This behavior is attributed to temperature-independent paramagnetism, which arises from the mixing of the ground electronic state with excited states by the magnetic field.

Table 2: Principal Magnetic Susceptibilities of a Tutton Salt Analogue at Various Temperatures

| Temperature (K) | K₁ (cgs units/mole) | K₂ (cgs units/mole) | K₃ (cgs units/mole) |

| 293 | 0.01297 | 0.01235 | 0.01100 |

| 260 | 0.01445 | 0.01369 | 0.01210 |

| 220 | 0.01680 | 0.01570 | 0.01375 |

| 180 | 0.02000 | 0.01855 | 0.01595 |

| 140 | 0.02490 | 0.02275 | 0.01880 |

| 100 | 0.03300 | 0.02940 | 0.02325 |

| 80 | 0.03970 | 0.03480 | 0.02670 |

Note: This table provides representative data for a Tutton salt, to which ferrous ammonium sulfate hexahydrate belongs, illustrating the typical temperature dependence of the principal magnetic susceptibilities. Specific values for ferrous ammonium sulfate hexahydrate may vary.

Theoretical and Computational Chemistry of the Compound

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of crystalline solids. While comprehensive DFT studies focusing exclusively on azanium;iron(2+);sulfate (B86663);hexahydrate are not extensively documented, research on isostructural Tutton's salts, such as those containing Ni(II) and Cu(II), establishes a clear methodological precedent. researchgate.net

Periodic ab-initio calculations based on DFT have been successfully used to determine the stability, electronic properties, and band structure of related Tutton's salt crystals. researchgate.net These studies often compare the internal vibrational modes obtained from DFT calculations with experimental data from Raman and FTIR spectroscopy to validate the theoretical models. researchgate.net

More directly, ab initio quantum chemical calculations have been performed on azanium;iron(2+);sulfate;hexahydrate to elucidate the spin state of the iron(II) center. d-nb.info In this approach, single-point energy calculations are used to generate the theoretical molecular electron density for both high-spin and low-spin configurations. d-nb.info The resulting theoretical density maps can be compared against high-resolution X-ray diffraction data to accurately determine the electronic ground state within the crystal lattice. d-nb.info This combination of DFT and experimental refinement provides a detailed picture of d-orbital populations and the local electronic environment of the iron cation. d-nb.info

| Computational Method | System Studied | Properties Investigated | Reference |

|---|---|---|---|

| Periodic ab-initio DFT | (NH₄)₂M(SO₄)₂·6H₂O (M=Ni, Cu) | Structural stability, electronic properties, band structure, vibrational modes (FTIR/Raman) | researchgate.net |

| Ab-initio single-point calculations (ORCA) | (NH₄)₂Fe(SO₄)₂·6H₂O | Molecular electron density for high-spin vs. low-spin states, comparison with experimental residual density | d-nb.info |

Molecular Dynamics Simulations of Aqueous and Solid-State Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of atoms and molecules, providing insights into both solid-state and aqueous-phase interactions that are not accessible through static calculations.

Solid-State Interactions: In the solid state, the crystal structure of this compound consists of distinct [Fe(H₂O)₆]²⁺ octahedral centers, ammonium (B1175870) cations (NH₄⁺), and sulfate anions (SO₄²⁻). wikipedia.org These components are interconnected by an extensive network of hydrogen bonds. wikipedia.org MD simulations of the crystal lattice, using periodic boundary conditions, can model this structure to investigate its dynamic properties. nih.govrsc.org Employing classical force fields such as CHARMM, GAFF, or OPLS, these simulations can reproduce the crystal structure and predict thermal motions, the stability of the hydrogen-bonding network over time, and atomic displacement parameters (ADPs). rsc.orgresearchgate.net While specific MD studies on this compound are not prominent, the methodology is well-established for a wide range of organic and inorganic molecular crystals. rsc.orgresearchgate.net

Aqueous Interactions: When dissolved in water, the salt dissociates to yield the aquo complex [Fe(H₂O)₆]²⁺, along with ammonium and sulfate ions. wikipedia.org MD simulations are ideally suited to explore the behavior of these ions in an aqueous environment. A typical simulation would involve placing the constituent ions within a box of explicit water molecules. The simulation could then track the interactions between ions and water molecules to study phenomena such as the structure of hydration shells, ion-pairing dynamics, and solvent exchange rates. Furthermore, advanced MD techniques can be used to simulate the processes of crystal nucleation and dissolution at constant supersaturation, providing a molecular-level view of the thermodynamics and kinetics at the crystal-water interface. semanticscholar.org

Quantum Chemical Modeling of Coordination and Bonding

The coordination environment within this compound is centered on the iron(II) ion. Crystallographic data confirms that the iron is coordinated by six water molecules, forming an octahedral [Fe(H₂O)₆]²⁺ complex. wikipedia.org The bonding within this coordination sphere and its interaction with the surrounding lattice are amenable to quantum chemical modeling.

Quantum chemical methods are integral to advanced crystallographic refinement techniques like Hirshfeld Atom Refinement (HAR). This method utilizes aspherical atomic scattering factors derived from quantum mechanical wavefunction calculations to refine X-ray diffraction data. d-nb.info For this compound, this technique has been used to precisely model the electron density distribution around the iron atom. d-nb.info By comparing the refined experimental data against theoretical electron densities calculated for different spin states, it is possible to unambiguously determine the d-orbital populations and confirm the high-spin state of the Fe(II) ion in the crystal. d-nb.info

The stability of the crystal structure is not solely dependent on the coordination of the iron center but also on the intricate network of hydrogen bonds. These bonds link the hydrogen atoms of the coordinated water molecules and the ammonium ions to the oxygen atoms of the sulfate anions, creating a stable three-dimensional lattice. wikipedia.org Quantum chemical calculations can quantify the strength and nature of these individual hydrogen bonds, providing a more complete understanding of the forces governing the crystal packing.

| Feature | Description | Modeling Method | Reference |

|---|---|---|---|

| Primary Coordination Sphere | [Fe(H₂O)₆]²⁺ | X-ray Crystallography, Hirshfeld Atom Refinement | wikipedia.org, d-nb.info |

| Coordination Geometry | Octahedral | X-ray Crystallography | wikipedia.org |

| Electronic State Analysis | Determination of Fe(II) spin state and d-orbital population | Ab-initio Wavefunction Calculations combined with HAR | d-nb.info |

| Intermolecular Forces | Extensive hydrogen bonding between [Fe(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻ ions | X-ray Crystallography, Molecular Dynamics (potential) | wikipedia.org |

Applications in Advanced Chemical Synthesis and Materials Science Research

Catalytic Function in Organic Transformations

The ferrous ion in azanium;iron(2+);sulfate (B86663);hexahydrate can function as a mild Lewis acid, making it an effective catalyst for various organic reactions. Its application is particularly noted in multicomponent reactions, which are highly valued in organic synthesis for their efficiency in building complex molecular architectures in a single step.

Azanium;iron(2+);sulfate;hexahydrate has been successfully employed as a catalyst in several carbon-carbon bond-forming reactions, leading to the synthesis of biologically significant heterocyclic compounds.

Biscoumarins: The synthesis of biscoumarins, which involves a Knoevenagel condensation followed by a Michael addition of 4-hydroxycoumarin (B602359) with various aromatic aldehydes, is efficiently catalyzed by Mohr's salt. This method is noted for its use of water as a solvent, short reaction times, high yields, and the avoidance of hazardous organic solvents, aligning with the principles of green chemistry.

Pyrano(coumarins): This compound has proven to be a powerful catalyst for the one-pot, three-component synthesis of novel pyranocoumarins. The reaction involves the condensation of 4-hydroxycoumarin, malononitrile, and aromatic aldehydes. Research has demonstrated that this catalytic system leads to good to excellent yields under simple and environmentally friendly conditions. The use of an inexpensive and readily available catalyst like Mohr's salt makes this synthetic route highly practical.

Bis(indolyl)methanes: While the synthesis of bis(indolyl)methanes from the reaction of indoles with aldehydes or ketones is a crucial C-C bond-forming reaction, it is typically achieved using various other Lewis or Brønsted acid catalysts, or sometimes under catalyst-free conditions.

The table below summarizes the catalytic performance of this compound in the synthesis of coumarin (B35378) derivatives.

| Product Class | Reactants | Key Reaction Types | Advantages of Mohr's Salt Catalysis | Yield |

|---|---|---|---|---|

| Biscoumarins | 4-Hydroxycoumarin, Aromatic Aldehydes | Knoevenagel Condensation, Michael Addition | Inexpensive, Use of Water as Solvent, Short Reaction Time | High |

| Pyranocoumarins | 4-Hydroxycoumarin, Malononitrile, Aromatic Aldehydes | Knoevenagel, Michael Addition, Intramolecular Cyclization | Efficient, Good to Excellent Yields, Simple Operation | Good to Excellent |

The catalytic activity of this compound in the aforementioned C-C bond-forming reactions is attributed to the Lewis acidic nature of the Fe(II) ion. The proposed mechanism for these multi-component reactions involves several sequential steps:

Activation of Carbonyl Group: The Fe(II) ion coordinates to the oxygen atom of the aldehyde's carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Knoevenagel Condensation: A nucleophile, such as the enolate of 4-hydroxycoumarin or the carbanion from malononitrile, attacks the activated carbonyl carbon. This is followed by dehydration to form a Knoevenagel adduct.

Michael Addition: A second nucleophile (e.g., another molecule of 4-hydroxycoumarin) then undergoes a conjugate addition (Michael addition) to the electron-deficient α,β-unsaturated system of the Knoevenagel adduct.

Cyclization and Tautomerization: For pyranocoumarin (B1669404) synthesis, the reaction cascade concludes with an intramolecular cyclization and subsequent tautomerization to yield the final stable heterocyclic product.

Throughout this process, the Fe(II) catalyst is regenerated and can participate in further catalytic cycles, making the process efficient even with small amounts of the catalyst.

Precursor in the Synthesis of Functional Inorganic Materials

This compound is a preferred precursor in materials science due to its high purity, stability against air oxidation compared to other ferrous salts, and good solubility in water. It provides a reliable source of Fe(II) ions for the fabrication of various iron-based functional materials.

Mohr's salt is extensively used as an iron precursor in the synthesis of magnetite (Fe₃O₄) nanoparticles through chemical precipitation methods. In a typical synthesis, an aqueous solution of Mohr's salt is treated with a base (such as NaOH or ammonia) under controlled conditions. The Fe(II) ions are oxidized and precipitated to form magnetite nanoparticles. The morphology, size, and magnetic properties of the resulting nanoparticles are highly dependent on reaction parameters such as temperature, pH, stirring rate, and the concentration of reactants. For instance, studies have shown that 2D, flake-like magnetite nanoparticles can be formed at specific pH values (around 10.1), while more conventional octahedral particles are formed under more basic conditions with vigorous stirring.

The table below illustrates the effect of synthesis conditions on the morphology of magnetite nanoparticles when using Mohr's salt as a precursor.

| Temperature (°C) | pH / Base Amount | Stirring Conditions | Observed Particle Morphology |

|---|---|---|---|

| 50 - 70 | High (e.g., >12) | Vigorous (e.g., 800 rpm) | Octahedral |

| Room Temperature | Lower (e.g., ~10.1) | Moderate | 2D Shaped Flakes / Nanosheets |

During the synthesis of magnetite from Mohr's salt, various intermediate phases of iron oxide-hydroxides can be formed. One such important intermediate is goethite (α-FeOOH). Research has indicated that under specific reaction conditions, such as controlled pH and temperature, the precipitation from a Mohr's salt solution can lead to the formation of 2D structures resembling goethite particles. These iron oxide-hydroxide structures can be isolated as nanosheets or can serve as templates for the subsequent formation of other iron oxide phases. The ability to control the formation of these intermediate nanosheet structures opens up possibilities for fabricating novel 2D materials with applications in catalysis and energy storage.

In the field of energy storage, olivine-type lithium iron phosphate (B84403) (LiFePO₄) is a prominent cathode material for lithium-ion batteries due to its high stability, low cost, and environmental friendliness. The synthesis of high-quality LiFePO₄ requires a pure and reliable source of iron in the +2 oxidation state. This compound, being a stable double salt of ferrous sulfate, is an excellent precursor for this purpose. It is used in various synthesis routes, including:

Solid-state reactions: Where it is mixed with lithium and phosphate sources and heated at high temperatures.

Solvothermal/Hydrothermal synthesis: Where it is dissolved in a solvent with other precursors and reacted under high temperature and pressure.

Melt synthesis: In this method, Mohr's salt can be used as part of a mixture that is melted at high temperatures and then cooled to form the desired LiFePO₄ material.

The use of a stable Fe(II) precursor like Mohr's salt is crucial to prevent the formation of Fe(III) impurities, which are detrimental to the electrochemical performance of the final LiFePO₄ cathode.

Advanced Analytical Chemistry Research Utilizing Azanium;iron 2+ ;sulfate;hexahydrate

Redox Titrimetric Applications as a Primary Standard

A primary standard is a highly pure and stable compound used to determine the exact concentration of a solution. Azanium;iron(2+);sulfate (B86663);hexahydrate is an excellent choice for a primary standard in redox titrations because it is a non-hygroscopic crystalline solid that resists oxidation, ensuring its weight remains constant during handling. It provides a stable and reliable source of ferrous ions (Fe²⁺), which can be accurately weighed to prepare standard solutions.

In redox titrations, a solution of a reducing agent is reacted with a solution of an oxidizing agent to determine the concentration of one of the reactants. Azanium;iron(2+);sulfate;hexahydrate serves as the reducing agent, with the ferrous ion (Fe²⁺) being oxidized to the ferric ion (Fe³⁺). A common application is the standardization of potassium permanganate (B83412) (KMnO₄) solutions. In an acidic medium, the permanganate ion (MnO₄⁻) is reduced to the manganese(II) ion (Mn²⁺), while the ferrous ion is oxidized. The endpoint of the titration is indicated by the persistence of the pink color of the permanganate ion.

Another significant application is in titrations involving potassium dichromate (K₂Cr₂O₇). In this case, the dichromate ion (Cr₂O₇²⁻) acts as the oxidizing agent, being reduced to the chromium(III) ion (Cr³⁺) in an acidic solution.

The key reactions in these titrations are as follows:

Titration with Potassium Permanganate:

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

Titration with Potassium Dichromate:

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

Reduction Half-Reaction: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

The stability and known purity of this compound allow for the preparation of standard solutions with high accuracy, which is crucial for the precise determination of the concentration of oxidizing agents.

Instrumental Analytical Techniques (e.g., Inductively Coupled Plasma) for Elemental Determination

While this compound is a compound of known stoichiometry, instrumental techniques are employed for the precise determination of its elemental composition and for the analysis of trace impurities. Inductively Coupled Plasma (ICP) based methods are particularly powerful for these purposes.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and several non-metals at very low concentrations. In the context of this compound, ICP-MS can be used to quantify the iron content with great accuracy and to identify and measure any trace metal impurities that may be present in the salt. The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the determination of the isotopic composition of the elements as well.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. It is less sensitive than ICP-MS but is well-suited for determining the concentrations of major and minor elements. When a sample of this compound is introduced into the plasma, the atoms and ions are excited to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

The following table provides a comparison of the typical performance characteristics of ICP-MS and ICP-OES for the analysis of iron.

| Feature | ICP-MS | ICP-OES |

| Detection Limits | ng/L (parts per trillion) | µg/L (parts per billion) |

| Dynamic Range | 9 orders of magnitude | 5-6 orders of magnitude |

| Interferences | Isobaric and polyatomic | Spectral and matrix |

| Precision | 1-3% RSD | 1-3% RSD |

| Cost | Higher | Lower |

These instrumental techniques are crucial for quality control in the production of high-purity this compound and for various research applications where precise elemental composition is critical.

Development and Validation of Novel Chemical Sensors and Indicators

The chemical properties of this compound and its constituent ions have been utilized in the development of novel chemical sensors and indicators. These sensors are designed to detect specific analytes through observable changes, such as color or an electrical signal.

A notable example is the development of a novel indicator based on Mohr's salt for monitoring the spoilage of sea bass fillets. This sensor, which can be attached to packaging, utilizes ammonium (B1175870) iron (II) sulfate hexahydrate. The principle of this sensor is the reaction of the ferrous ions with volatile basic compounds, such as ammonia, dimethylamine, and trimethylamine, which are produced as the fish deteriorates. This reaction leads to a distinct color change from colorless to dark green, providing a visual indication of spoilage. The intensity of the color change corresponds to the concentration of total volatile basic nitrogen (TVB-N), a key indicator of fish freshness.

In another application, amorphous ferrous sulfide (B99878), which can be prepared from ferrous ammonium sulfate and sodium sulfide, has been shown to be an excellent reducing agent and an indicator for oxygen contamination in anaerobic cultures. The oxidation of ferrous sulfide by oxygen results in a red-colored product, visually signaling the presence of oxygen.

Furthermore, research into electrochemical sensors has explored the detection of the ammonium and sulfate ions, which are components of this compound. For instance, an electrochemical ammonium sulfate sensor has been developed using simple and cost-effective materials, demonstrating acceptable sensitivity for detecting ammonium sulfate in the micromolar range.

These examples highlight the potential of utilizing the reactivity of the ferrous, ammonium, and sulfate ions in this compound for the creation of innovative and practical chemical sensors and indicators for various applications, including food quality monitoring and anaerobic microbiology.

Methodological Validation Studies in Quantitative Analysis

Methodological validation is a critical process in analytical chemistry that confirms that an analytical procedure is suitable for its intended purpose. This involves a series of experiments to evaluate the performance characteristics of the method, including accuracy, precision, linearity, range, and specificity. Quantitative analysis methods involving this compound, such as redox titrations, must undergo rigorous validation to ensure the reliability and accuracy of the results.

For a redox titration using this compound to quantify an oxidizing agent, the validation process would typically involve the following parameters:

Accuracy: This is the closeness of the measured value to the true value. It can be assessed by titrating a known amount of a certified reference material of the oxidizing agent with the standardized this compound solution.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: This is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

An example of a validation study is the determination of dihydroartemisinin, where one of the methods involves the back-titration of an excess of cerium ammonium sulfate with ferrous ammonium sulfate. The validation of this method would involve evaluating its accuracy and precision by analyzing the pure drug at different concentration levels over several days.

The following table summarizes the typical acceptance criteria for the validation of a titrimetric method.

| Validation Parameter | Acceptance Criteria |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD) | ≤ 2% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

By performing these validation studies, analysts can ensure that the quantitative methods utilizing this compound are reliable, accurate, and fit for their intended analytical purpose.

Environmental Chemistry Research on the Compound S Role in Remediation and Processes

Mechanisms of Phosphate (B84403) and Heavy Metal Removal in Water Treatment

Ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate is employed in water and wastewater treatment to address contamination by phosphates and heavy metals. The primary mechanisms involve chemical precipitation, coagulation, and redox reactions.

Heavy Metal Removal: The compound is also effective in removing various heavy metals from wastewater. The positively charged ferrous ions can neutralize the negative charges of suspended particles, causing them to aggregate into larger flocs—a process known as coagulation. meghachem.org These larger, denser particles can then be easily removed by settling.

Furthermore, the ferrous ion can act as a reducing agent for certain toxic heavy metals, converting them into less harmful or less soluble forms. A notable example is the reduction of hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)). msu.ru The Cr(III) can then precipitate out of the solution as chromium hydroxide (B78521).

Research on the bioleaching of heavy metals from sewage sludge has demonstrated the efficacy of ammonium iron(II) sulfate as an energy source for indigenous iron-oxidizing microorganisms. This biological process aids in the removal of several heavy metals. The table below presents findings from a comparative study on heavy metal removal from sewage sludge.

Interaction and Mobilization of Metal Ions in Environmental Systems

In soil and other environmental systems, ammonium iron(II) sulfate hexahydrate plays a crucial role in the interaction and mobilization of metal ions, primarily through redox chemistry. The ferrous ion (Fe²⁺) is a key reactant that can immobilize certain toxic metals by reducing them to less soluble and less bioavailable forms.

A significant application is the remediation of soil contaminated with hexavalent chromium (Cr(VI)), a toxic and mobile carcinogen. When ammonium iron(II) sulfate is applied to contaminated soil, the Fe²⁺ reduces Cr(VI) to Cr(III). tandfonline.comnih.gov The resulting Cr(III) readily precipitates, often as a stable Fe(III)-Cr(III) coprecipitate, significantly decreasing its mobility and the risk of it leaching into groundwater. tandfonline.comnih.gov This process is referred to as chemical passivation. nih.gov

Research has shown this treatment to be highly effective. In one study, the application of ammonium iron(II) sulfate to chromium-contaminated soil led to a dramatic decrease in the bioavailability of chromium. tandfonline.comnih.gov The findings from this research are detailed in the table below.

Beyond chromium, ferrous ions can influence the mobility of other heavy metals such as lead (Pb) and zinc (Zn). The interactions are complex and depend on various soil properties like pH and the presence of other minerals. mdpi.comresearchgate.netresearchgate.net In some cases, the application of ferrous compounds can decrease the bioavailability of these metals, effectively immobilizing them in the soil. The slightly acidic nature of Mohr's salt solutions can also influence soil chemistry, affecting the solubility and speciation of various metal ions. ennoreindiachemicals.com

Q & A

Q. What are the critical physical and chemical properties of Mohr's salt that make it suitable for analytical chemistry applications?

Mohr's salt (Fe(NH₄)₂(SO₄)₂·6H₂O) is favored for its stability compared to pure iron(II) sulfate due to the ammonium sulfate matrix, which reduces oxidation of Fe²⁺. Key properties include:

Q. How is Mohr's salt synthesized and purified for laboratory use?

Synthesis involves dissolving equimolar amounts of FeSO₄·7H₂O and (NH₄)₂SO₄ in dilute sulfuric acid under inert conditions (e.g., N₂ atmosphere) to prevent Fe²⁺ oxidation. The solution is filtered, crystallized via slow evaporation, and washed with ethanol to remove impurities. Purity is verified via:

Q. What standardized methods exist for preparing iron(II) stock solutions using Mohr's salt?

A 1000 mg/L Fe²⁺ stock solution is prepared by dissolving 3.511 g of Mohr's salt in 400 mL deionized water acidified with 0.1 mL HCl to stabilize Fe²⁺. The solution is diluted to 1 L and stored in amber bottles under argon to minimize oxidation .

Advanced Research Questions

Q. How can researchers mitigate Fe²⁺ oxidation in Mohr's salt during storage and experiments?

Oxidation to Fe³⁺ is a major challenge. Mitigation strategies include:

- Storage : Use airtight containers with desiccants and store at 4°C; monitor Fe³⁺ content periodically via thiocyanate colorimetry .

- Chemical stabilization : Add 0.1% ascorbic acid or EDTA to solutions as reducing agents .

- Experimental design : Conduct titrations under inert atmospheres (e.g., N₂ glovebox) for time-sensitive assays .

Q. What titration techniques are recommended for standardizing Mohr's salt, and how do interferences affect accuracy?

Potassium permanganate titration is the gold standard:

- Procedure : Acidify Mohr's salt solution with H₂SO₄, titrate with KMnO₄ until a faint pink endpoint .

- Interferences : Chloride ions (from HCl stabilizers) can react with KMnO₄, leading to overestimation of Fe²⁺. Pre-treatment with Zn/Hg amalgam removes Cl⁻ .

- Error analysis : Calculate molarity factor (f) using , where 5 is the redox equivalence factor .

Q. How do Fe³⁺ impurities impact redox titrations, and how can this be analytically addressed?

Fe³⁺ impurities compete with Fe²⁺ in redox reactions, skewing results. Solutions include:

- Reduction pre-treatment : Add ascorbic acid to reduce Fe³⁺ to Fe²⁺ before titration .

- Dual-wavelength spectrophotometry : Measure Fe²⁺ at 510 nm (phenanthroline complex) and total Fe at 304 nm (ferric-thiocyanate complex), then subtract Fe³⁺ contribution .

Methodological Challenges & Data Contradictions

Q. Why might discrepancies arise in Fe²⁺ content analyses between different labs, and how can they be resolved?

Common sources of variability include:

- Storage conditions : Labs with higher ambient humidity report faster Fe²⁺ oxidation; standardized desiccant use is critical .

- Reagent purity : Trace Cl⁻ in HCl stabilizers can interfere with titrations. Use ultra-pure HCl (e.g., EMPURE® grade) .

- Instrument calibration : Regular calibration of spectrophotometers with NIST-traceable Fe²⁺ standards reduces instrument bias .

Q. What advanced applications of Mohr's salt exist in materials science research?

Mohr's salt is used as a precursor in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.